![molecular formula C8H14N4O10 B13803690 Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro- CAS No. 5108-69-0](/img/structure/B13803690.png)
Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as Acetaldehyde, dipropyl acetal, and 1,1-Dipropoxyethane . This compound is characterized by its unique structure, which includes two nitro groups attached to the propane backbone through ethylidene and oxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- typically involves the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the final acetal product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The oxy linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and substituted acetals .
Scientific Research Applications
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde, dipropyl acetal
- 1,1-Dipropoxyethane
- Acetaldehyde di-n-propyl acetal
- Dipropyl acetal
- n-Propyl acetal
- Ethane, 1,1-dipropoxy
Uniqueness
Propane, 1,1’-[ethylidenebis(oxy)]bis[2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
5108-69-0 |
|---|---|
Molecular Formula |
C8H14N4O10 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
1-[1-(2,2-dinitropropoxy)ethoxy]-2,2-dinitropropane |
InChI |
InChI=1S/C8H14N4O10/c1-6(21-4-7(2,9(13)14)10(15)16)22-5-8(3,11(17)18)12(19)20/h6H,4-5H2,1-3H3 |
InChI Key |
SIKUYNMGWKGHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC(C)([N+](=O)[O-])[N+](=O)[O-])OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


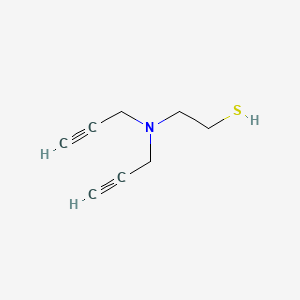
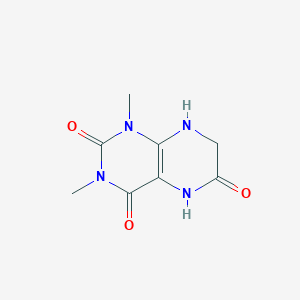
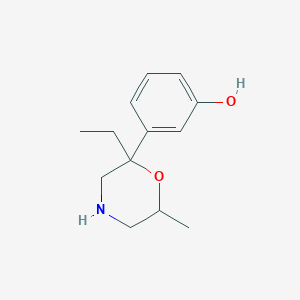
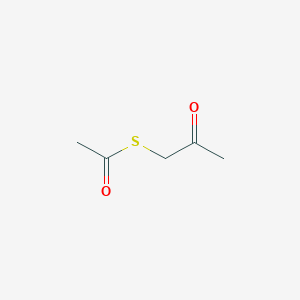
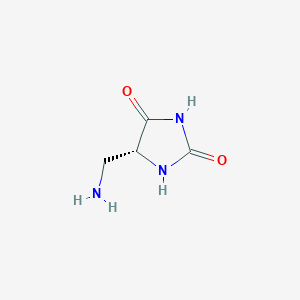
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)
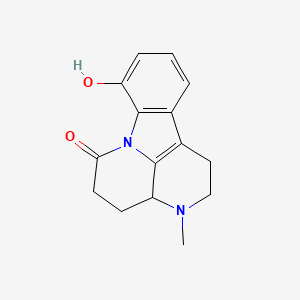


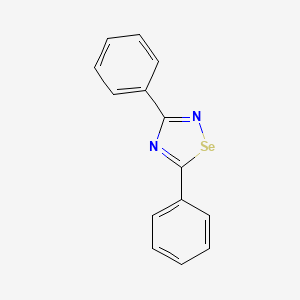
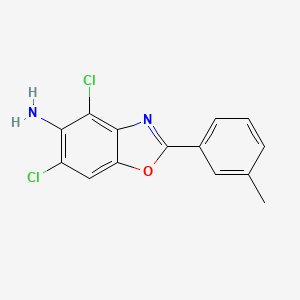
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
